2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid
CAS No.: 743451-38-9
Cat. No.: VC6226734
Molecular Formula: C15H13Cl2NO5S
Molecular Weight: 390.23
* For research use only. Not for human or veterinary use.
![2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid - 743451-38-9](/images/structure/VC6226734.png)
Specification
CAS No. | 743451-38-9 |
---|---|
Molecular Formula | C15H13Cl2NO5S |
Molecular Weight | 390.23 |
IUPAC Name | 2,4-dichloro-5-[(4-methoxyphenyl)methylsulfamoyl]benzoic acid |
Standard InChI | InChI=1S/C15H13Cl2NO5S/c1-23-10-4-2-9(3-5-10)8-18-24(21,22)14-6-11(15(19)20)12(16)7-13(14)17/h2-7,18H,8H2,1H3,(H,19,20) |
Standard InChI Key | ABSCWQLZMNGFSG-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Introduction
Structural Characteristics and Nomenclature
2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid features a benzoic acid backbone substituted with:
-
Two chlorine atoms at the 2- and 4-positions.
-
A sulfamoyl group (-SO₂NH-) at the 5-position, further modified by a (4-methoxyphenyl)methyl substituent.
Molecular Formula: C₁₅H₁₃Cl₂NO₅S
Molecular Weight: 410.24 g/mol
IUPAC Name: 2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid
Synthesis Pathways
Base Synthesis Strategy
The synthesis of this compound likely follows a modular approach, building on methods for analogous sulfamoyl benzoic acids. A plausible route, adapted from the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid (CAS 2736-23-4) , involves:
-
Sulfonation:
-
Amination:
-
Purification:
Table 1: Key Reaction Parameters
Step | Reactants/Conditions | Temperature | Duration | Yield* |
---|---|---|---|---|
Sulfonation | 2,4-Dichlorobenzoic acid, ClSO₃H, NMP, Na₂SO₄ | 145°C | 5 hours | ~85% |
Amination | Sulfonyl chloride, 4-Methoxybenzylamine | ≤5°C | 2 hours | ~70% |
Purification | Ethanol recrystallization | 75°C | 1.5 hours | ~95% |
*Yields estimated based on analogous reactions .
Physicochemical Properties
While direct data for this compound is limited, properties can be extrapolated from its parent structure (2,4-dichloro-5-sulfamoylbenzoic acid) :
Table 2: Predicted Physicochemical Properties
Challenges and Future Directions
Synthetic Optimization
-
Byproduct Formation: The bulky 4-methoxybenzyl group may sterically hinder sulfonamide formation, necessitating optimized stoichiometry.
-
Solvent Selection: Replace NMP with greener alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
Biological Evaluation
-
In vitro assays: Screen for diuretic activity using isolated renal tubules.
-
Toxicity profiling: Assess hepatotoxicity risks associated with methoxybenzyl metabolites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume